1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Description
1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
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Biological Activity
1-Benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C25H26N4O2, with a molecular weight of approximately 414.51 g/mol. The compound features a pyrido-pyrrolo-pyrimidine core structure, which is known for its versatility in biological interactions.
Research indicates that compounds with similar structural motifs often function as inhibitors of key enzymes or receptors involved in disease pathways. For instance, bifunctional compounds derived from pyrido-pyrimidines have been shown to degrade cyclin-dependent kinase 2 (CDK2) through the ubiquitin-proteasome pathway, suggesting that this compound may exhibit similar mechanisms by modulating cell cycle progression and apoptosis in cancer cells .
Anticancer Activity
Several studies have reported on the anticancer properties of pyrido-pyrimidine derivatives. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 28 μM . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance biological activity.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 6.7 | CDK inhibition |
Compound B | HepG2 (Liver) | 9.19 | Apoptosis induction |
Compound C | A549 (Lung) | 12.5 | Cell cycle arrest |
Neuroleptic Activity
In addition to anticancer effects, compounds with similar structures have shown promise as neuroleptics. Research indicates that certain benzamide derivatives exhibit potent antipsychotic effects with reduced side effects compared to traditional medications like haloperidol .
Table 2: Neuroleptic Activity Comparison
Compound | Potency Ratio (vs Haloperidol) | Side Effects |
---|---|---|
Compound D | 15x | Low |
Compound E | 408x | Moderate |
Case Studies
A notable case study involved the evaluation of a series of benzamide derivatives for their ability to inhibit apomorphine-induced stereotyped behavior in rats. The study found that modifications to the benzyl group significantly enhanced activity, suggesting a strong correlation between structure and biological effect .
Properties
IUPAC Name |
6-benzyl-12-methyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-11-12-22-26-23-20(24(30)29(22)15-17)14-21(25(31)27-13-7-6-8-18(27)2)28(23)16-19-9-4-3-5-10-19/h3-5,9-12,14-15,18H,6-8,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFBQFJRTUPFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.